An In-Depth Technical Guide to the Chemical Structure and Analysis of Furfuryl Pentanoate
An In-Depth Technical Guide to the Chemical Structure and Analysis of Furfuryl Pentanoate
Introduction
Furfuryl pentanoate (CAS 36701-01-6), also known as furfuryl valerate, is a significant ester compound widely utilized in the flavor and fragrance industries.[1][2] Characterized by its sweet, fruity, and slightly woody aroma, it is a key component in creating fruit profiles like pineapple, apple, and tropical blends for food, beverages, and cosmetics.[2] As a synthetic flavoring agent, its purity and accurate quantification are paramount for ensuring product quality, consistency, and regulatory compliance.
This technical guide provides a comprehensive overview of furfuryl pentanoate, designed for researchers, analytical scientists, and professionals in drug and food science development. We will delve into its core chemical properties, synthesis, and, most critically, the detailed analytical methodologies required for its robust characterization and quality control. The protocols and insights presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Chemical Profile and Physicochemical Properties
A thorough understanding of a molecule's structure and physical properties is the foundation of any analytical endeavor. These properties dictate the ideal choices for solvents, extraction techniques, and chromatographic conditions.
Chemical Structure and Nomenclature
Furfuryl pentanoate is the ester formed from furfuryl alcohol and pentanoic acid.[3] Its structure consists of a five-membered aromatic furan ring attached via a methylene bridge to the ester oxygen.
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IUPAC Name: furan-2-ylmethyl pentanoate[3]
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Common Synonyms: Furfuryl valerate, 2-Furfuryl pentanoate, Pentanoic acid, 2-furanylmethyl ester[3][4]
Caption: Chemical structure of furan-2-ylmethyl pentanoate.
Physicochemical Data
A summary of key properties is crucial for method development, particularly for chromatography and sample preparation.
| Property | Value | Source(s) |
| Molecular Weight | 182.22 g/mol | [1][3] |
| Appearance | Colorless to pale yellow oily liquid | [3][5] |
| Boiling Point | 82-83 °C at 1.00 mm Hg | [1][2][3] |
| Density | 1.028 g/mL at 25 °C | [1][2] |
| Flash Point | 98 °C (208.4 °F) - closed cup | [1][5] |
| Refractive Index (n20/D) | 1.457 - 1.462 | [1][3] |
| Kovats Retention Index | 1218 - 1245 (Standard non-polar column) | [3] |
Synthesis Overview
Furfuryl pentanoate is typically synthesized via Fischer-Speier esterification. This process involves the acid-catalyzed reaction between furfuryl alcohol and pentanoic acid (or its anhydride/acyl chloride).
Caption: General reaction scheme for Fischer esterification.
The reaction is an equilibrium process, and to drive it towards the product side, water is typically removed as it is formed. The crude product is then purified, often through distillation, to remove unreacted starting materials and the catalyst. The purity of the final product must be verified using the analytical techniques described below.
Core Analytical Methodologies
The analysis of flavor and fragrance compounds like furfuryl pentanoate requires high-sensitivity and high-resolution techniques to ensure purity, identify trace impurities, and perform accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the quintessential technique for analyzing volatile and semi-volatile compounds such as furfuryl pentanoate.[6] The gas chromatography component separates the compound from the sample matrix and other volatiles based on its boiling point and polarity. A non-polar or mid-polar capillary column (like a 5% phenyl-methylpolysiloxane, e.g., HP-5MS) is an excellent choice, as it separates compounds primarily by their boiling points, which is effective for the diverse components in a flavor mixture. The mass spectrometer then fragments the eluted compound and detects the resulting ions, providing a unique "fingerprint" (mass spectrum) for definitive identification.
Trustworthiness: A self-validating GC-MS protocol incorporates an internal standard for precise quantification, regular calibration with certified reference materials, and blank runs to ensure no system contamination. The use of retention indices provides an additional layer of confirmation for the compound's identity.
Caption: Key EI fragmentation pathways for furfuryl pentanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is an unparalleled technique for absolute structural elucidation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of different carbon environments. For furfuryl pentanoate, ¹H NMR is excellent for confirming the integrity of the furan ring protons, the methylene bridge protons, and the alkyl chain of the pentanoate group. This confirms not only the identity but also the absence of isomeric impurities.
Trustworthiness: The protocol is validated by using a deuterated solvent (e.g., CDCl₃) with a known internal standard like tetramethylsilane (TMS) for chemical shift referencing (0 ppm). High-resolution spectra are required to resolve coupling constants, which provides definitive proof of proton connectivity.
Expected Spectroscopic Data:
| ¹H NMR (Proton) Signals (CDCl₃) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pentyl CH₃ | ~0.9 | Triplet (t) | 3H | Terminal methyl |
| Pentyl CH₂ | ~1.3 | Multiplet (m) | 2H | Methylene |
| Pentyl CH₂ | ~1.6 | Multiplet (m) | 2H | Methylene |
| Pentyl α-CH₂ | ~2.3 | Triplet (t) | 2H | Methylene adjacent to C=O |
| Methylene Bridge (-O-CH₂-) | ~5.1 | Singlet (s) | 2H | Methylene adjacent to furan |
| Furan H-3, H-4 | ~6.3 - 6.4 | Multiplet (m) | 2H | Furan ring protons |
| Furan H-5 | ~7.4 | Multiplet (m) | 1H | Furan ring proton |
| ¹³C NMR (Carbon) Signals (CDCl₃) | Expected Chemical Shift (δ, ppm) | Assignment |
| Pentyl CH₃ | ~13.8 | Terminal methyl carbon |
| Pentyl CH₂ | ~22.2 | Methylene carbon |
| Pentyl CH₂ | ~27.0 | Methylene carbon |
| Pentyl α-CH₂ | ~34.0 | Methylene carbon adjacent to C=O |
| Methylene Bridge (-O-CH₂-) | ~58.0 | Methylene carbon adjacent to furan |
| Furan C-3, C-4 | ~110.5 | Furan ring carbons |
| Furan C-5 | ~143.2 | Furan ring carbon |
| Furan C-2 | ~149.5 | Furan ring carbon (substituted) |
| Ester Carbonyl (C=O) | ~173.0 | Carbonyl carbon |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For furfuryl pentanoate, the most critical absorbances are the strong ester carbonyl (C=O) stretch and the characteristic peaks of the furan ring (C-O-C stretch and C=C stretches). This method is less for quantification and more for a quick identity confirmation and to check for impurities like residual furfuryl alcohol (broad O-H stretch ~3300 cm⁻¹) or pentanoic acid (very broad O-H stretch ~3000 cm⁻¹ and C=O stretch ~1710 cm⁻¹).
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1740 | Strong | Ester C=O stretch |
| ~1505, ~1590 | Medium | Furan ring C=C stretching |
| ~1150 | Strong | Ester C-O stretch |
| ~1010 | Medium | Furan ring C-O-C symmetric stretch |
| ~2870 - 2960 | Medium | C-H stretching (alkyl chain) |
Regulatory Context
Furfuryl pentanoate is recognized as a flavoring agent by major international regulatory bodies.
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FEMA Number: 3397 [1][7][8]* JECFA Number: 741 [3][5]* Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that furfuryl pentanoate poses "no safety concern at current levels of intake when used as a flavouring agent." [3][9]It is part of a group of furan-containing substances with a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg of body weight. [3][9]
Conclusion
The robust analysis of furfuryl pentanoate is critical for its application in consumer products. A multi-technique approach provides the most comprehensive characterization. GC-MS serves as the primary tool for identification and quantification due to its sensitivity and specificity. NMR spectroscopy offers definitive structural confirmation, while IR spectroscopy provides rapid verification of functional group integrity. By employing these self-validating and scientifically grounded methodologies, researchers and quality control professionals can ensure the identity, purity, and safety of furfuryl pentanoate, maintaining the highest standards of product quality.
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